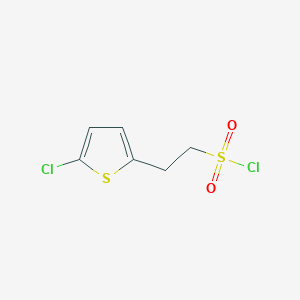

![molecular formula C25H20N4O3S2 B2613987 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 671199-26-1](/img/structure/B2613987.png)

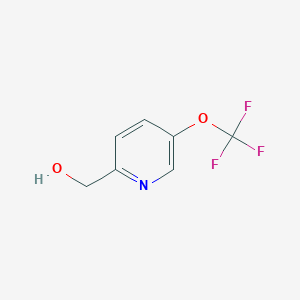

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several interesting functional groups, including a triazoloquinoline group, a thiophene group, and an acetamido group. These groups are common in many biologically active compounds and materials .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The triazoloquinoline group, for example, is a fused ring system containing nitrogen atoms .Aplicaciones Científicas De Investigación

Antiviral Activity

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized and tested for antiviral activity . Some of these compounds have shown promising results in antiviral screening using plaque-reduction assays .

Antimicrobial Activity

These compounds have also been explored for their antimicrobial properties . They have been tested against different pathogenic organisms using the agar diffusion method, and some have exhibited antibacterial and/or antifungal activities .

Anticancer Activity

There is evidence correlating A2B receptor antagonism with anticancer activity . Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising results with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .

A2B Receptor Antagonism

These compounds have been designed and synthesized as potential A2B receptor antagonists . Molecular docking studies have been performed to predict their binding affinity toward the homology model of A2B receptor .

DNA Intercalation

In view of their DNA intercalation activities as anticancer agents, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .

Synthesis of New Derivatives

The [1,2,4]triazolo[4,3-a]quinoxaline structure serves as a basis for the synthesis of new derivatives . These new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S2/c1-2-32-24(31)22-18(16-8-4-3-5-9-16)14-33-23(22)26-21(30)15-34-25-28-27-20-13-12-17-10-6-7-11-19(17)29(20)25/h3-14H,2,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJMDFUGYVOKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)

![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)

![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

![[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2613917.png)